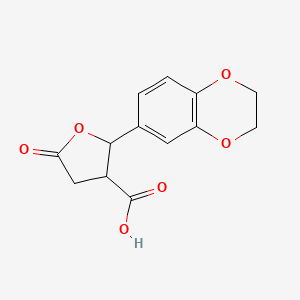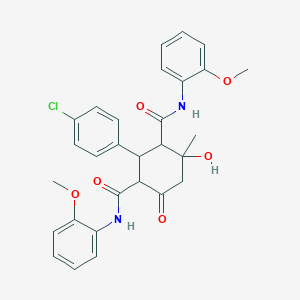![molecular formula C17H19N5O2S B11053018 2-{[1-(bicyclo[2.2.1]hept-5-en-2-yl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11053018.png)
2-{[1-(bicyclo[2.2.1]hept-5-en-2-yl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-BICYCLO[221]HEPT-5-EN-2-YL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-(4-METHOXYPHENYL)ACETAMIDE is a complex organic compound characterized by its unique bicyclic structure and the presence of a tetraazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-BICYCLO[2.2.1]HEPT-5-EN-2-YL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-(4-METHOXYPHENYL)ACETAMIDE typically involves multiple steps. The starting materials often include bicyclo[2.2.1]hept-5-en-2-yl derivatives and 1H-1,2,3,4-tetraazole-5-thiol. The reaction conditions usually require the presence of a base and a suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-[(1-BICYCLO[2.2.1]HEPT-5-EN-2-YL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-(4-METHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
2-[(1-BICYCLO[2.2.1]HEPT-5-EN-2-YL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-(4-METHOXYPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-[(1-BICYCLO[2.2.1]HEPT-5-EN-2-YL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-(4-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The bicyclic structure and tetraazole ring allow it to bind to enzymes or receptors, modulating their activity. This can lead to changes in cellular pathways and biological responses, making it a valuable tool for studying biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-5-en-2-yl derivatives: These compounds share the bicyclic structure but may lack the tetraazole ring.
Tetraazole derivatives: Compounds with the tetraazole ring but different substituents on the bicyclic structure.
Uniqueness
2-[(1-BICYCLO[2.2.1]HEPT-5-EN-2-YL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]-N~1~-(4-METHOXYPHENYL)ACETAMIDE is unique due to the combination of its bicyclic structure and tetraazole ring. This dual functionality provides it with distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C17H19N5O2S |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-[1-(2-bicyclo[2.2.1]hept-5-enyl)tetrazol-5-yl]sulfanyl-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H19N5O2S/c1-24-14-6-4-13(5-7-14)18-16(23)10-25-17-19-20-21-22(17)15-9-11-2-3-12(15)8-11/h2-7,11-12,15H,8-10H2,1H3,(H,18,23) |
InChI Key |
FGQLRTRSYCXMCD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C3CC4CC3C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dimethyl-3-[(methylsulfonyl)amino]-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B11052946.png)

![1-(4-Methylphenyl)-3-{[1-(5-nitropyridin-2-yl)piperidin-4-yl]amino}pyrrolidine-2,5-dione](/img/structure/B11052964.png)
![Ethyl 4-(3-nitrophenyl)-2,5-dioxo-7-(thiophen-2-yl)-1-[2-(trifluoromethyl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate](/img/structure/B11052965.png)
![1-(furan-2-ylmethyl)-4-(3-hydroxyphenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11052972.png)

![Ethyl 5-(4-methoxyphenyl)-7-methyl-2-[(E)-1-(4-morpholinophenyl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11052986.png)



![3-{4-[2-(2,4-Dimethoxyphenyl)ethyl]piperidin-1-yl}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11053010.png)
![2-Propanone, 1-[3-hydroxypyrido[2,3-b]pyrazin-2(1H)-ylidene]-](/img/structure/B11053013.png)
![1-Ethyl-3-{4-[2-(4-fluorophenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11053026.png)
![5-(3,4-dimethoxyphenyl)-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B11053032.png)
